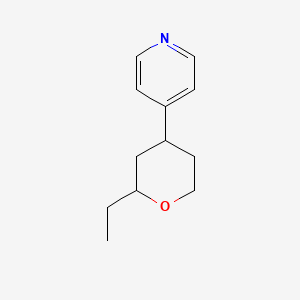

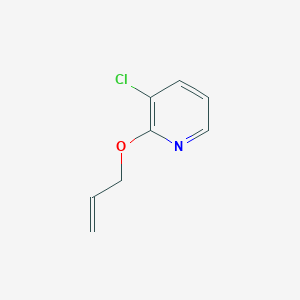

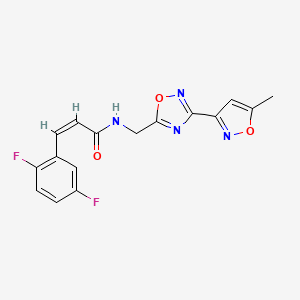

![molecular formula C13H20N2O3 B2358556 tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate CAS No. 911124-79-3](/img/structure/B2358556.png)

tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, also known as BAMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAMC is a carbamate derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

Target of Action

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate is a complex compound with potential therapeutic applications. Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It is suggested that it may selectively enhance slow inactivation of voltage-gated sodium channels and regulate crmp2 . This could potentially alter the electrical activity of cells, affecting their function and communication.

Biochemical Pathways

The regulation of crmp2 and the alteration of voltage-gated sodium channels suggest that it may influence neuronal signaling pathways .

Result of Action

The potential regulation of voltage-gated sodium channels and crmp2 suggests that it may have effects on neuronal function and signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has also been found to be non-toxic at therapeutic doses, making it a safe candidate for further research. However, there are some limitations to using tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the mechanism of action of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate in reducing inflammation, as well as its efficacy in animal models of inflammatory diseases. Finally, further studies are needed to explore the potential of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate as a drug delivery system, as it has been shown to have good bioavailability and target selectivity.

Synthesis Methods

The synthesis of tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate involves a multistep reaction process that starts with the reaction of 4-amino-2-methoxybenzyl alcohol with tert-butyl chloroformate to form tert-butyl N-(4-amino-2-methoxybenzyl)carbamate. This intermediate product is then reacted with sodium hydride and N-methyl-N-(trimethylsilyl)acetamide to form the final product, tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate. The synthesis process has been optimized to achieve high yield and purity of the final product.

Scientific Research Applications

Tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation and protect against oxidative stress, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name |

tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)7-11(9)17-4/h5-7H,8,14H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKACZDKCAOMWSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

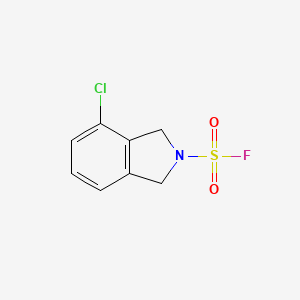

![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)

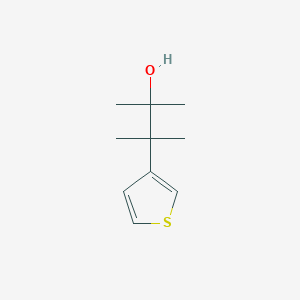

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

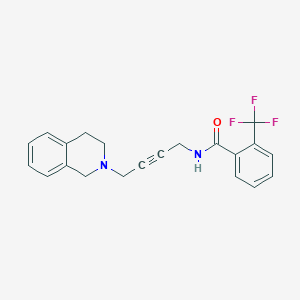

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)